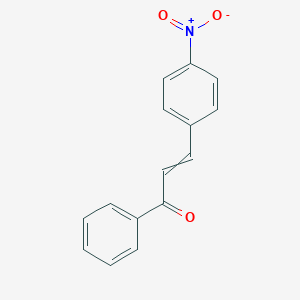

4-Nitrochalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZGGAFMGIOIQS-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049211 | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-55-6, 1222-98-6 | |

| Record name | trans-4-Nitrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrochalcone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug development. Characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group at the para position, this molecule exhibits a diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound, with a focus on its anticancer, antimicrobial, and leishmanicidal properties. Detailed experimental protocols and mechanistic insights into its mode of action are presented to facilitate further research and development.

Chemical Structure and Identification

This compound, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a solid, crystalline compound. Its chemical identity is well-established through various analytical techniques.

| Identifier | Value |

| IUPAC Name | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one[1][2][3] |

| CAS Number | 1222-98-6[1][4][5] |

| Molecular Formula | C₁₅H₁₁NO₃[1][4][5] |

| Molecular Weight | 253.25 g/mol [1][2][6] |

| SMILES String | O=--INVALID-LINK--c1ccc(/C=C/C(=O)c2ccccc2)cc1[6][7] |

| InChI Key | WDZGGAFMGIOIQS-DHZHZOJOSA-N[1][4][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Appearance | Yellow to brown crystalline powder | [8][9] |

| Melting Point | 158-160 °C | [6][7][8][10] |

| Boiling Point | 399.2 °C at 760 mmHg | [1][8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [1][11] |

| Density | 1.255 g/cm³ | [1][8] |

| LogP | 3.23 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

-

Crushed ice

Procedure:

-

Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) to the ethanolic solution with constant stirring at room temperature.[4]

-

Continue stirring the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[1]

-

A yellow precipitate of this compound will form.

-

Filter the precipitate, wash it thoroughly with cold water to remove any unreacted starting materials and base, and then dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[4]

Biological Activities and Mechanisms of Action

This compound has demonstrated a wide array of biological activities, making it a promising candidate for drug development.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and esophageal squamous cell carcinoma.[4][12] Its anticancer mechanism is primarily attributed to the induction of oxidative stress and apoptosis.

4.1.1. Induction of Reactive Oxygen Species (ROS)

This compound treatment leads to a dose-dependent increase in intracellular ROS levels.[4] This accumulation of ROS disrupts cellular redox homeostasis, leading to cellular damage and eventual cell death.

4.1.2. Induction of Apoptosis

The increased ROS levels trigger apoptotic pathways. Studies have shown that this compound can upregulate the expression of pro-apoptotic proteins such as Bad, Bim, PUMA, and BAX, and increase the levels of cleaved-PARP, a hallmark of apoptosis.[4]

4.1.3. Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 70 µg/ml) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Leishmanicidal Activity

This compound has shown potent activity against Leishmania species, the causative agents of leishmaniasis. It is effective against both promastigote and amastigote forms of the parasite.[14] The mechanism of action involves the induction of ROS, leading to parasite death.

4.2.1. Experimental Protocol: In Vitro Leishmanicidal Assay

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate media.

-

Incubate the promastigotes with different concentrations of this compound for 24-72 hours.

-

Determine the number of viable parasites using a hemocytometer or a viability assay (e.g., MTT).

-

Calculate the IC₅₀ value.[15]

-

-

Amastigote Assay:

-

Infect macrophages (e.g., J774.A1) with Leishmania promastigotes.

-

After infection, treat the cells with various concentrations of this compound for 48-72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage and the percentage of infected macrophages.

-

Calculate the IC₅₀ value.[15]

-

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of bacteria and fungi.[3][16][17] The presence of the α,β-unsaturated carbonyl group is believed to be crucial for its antimicrobial action.

4.3.1. Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

mTOR Signaling Pathway in Breast Cancer

In breast cancer cells, this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[12] It leads to decreased activation of the effectors Raptor and S6K1, resulting in a reduction in protein synthesis and ultimately cell death.[12]

ROS/MAPK Signaling Pathway in Apoptosis

The induction of ROS by chalcone derivatives can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically JNK and p38, which are critical mediators of apoptosis.[9]

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a broad spectrum of biological activities. Its straightforward synthesis and potent anticancer, leishmanicidal, and antimicrobial properties make it a valuable lead compound for the development of new therapeutic agents. The elucidation of its mechanisms of action, particularly the induction of ROS and modulation of key signaling pathways like mTOR and MAPK, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this compound and its derivatives.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]

- 9. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

- 12. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Leishmanicidal activity of synthetic chalcones in Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Licochalcone a Exhibits Leishmanicidal Activity in vitro and in Experimental Model of Leishmania (Leishmania) Infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitrochalcone: A Comprehensive Technical Guide for Researchers

Abstract

4-Nitrochalcone, a derivative of chalcone, is a versatile organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides an in-depth overview of this compound, covering its chemical identity, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research. The document also includes visualizations of its proposed mechanisms of action in cancer and inflammation through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

This compound, systematically named (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group.

| Identifier | Value | Reference |

| CAS Number | 1222-98-6 | |

| Molecular Formula | C₁₅H₁₁NO₃ | [1] |

| Molecular Weight | 253.25 g/mol | [2] |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 158-160 °C | |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)--INVALID-LINK--[O-] | |

| InChI Key | WDZGGAFMGIOIQS-DHZHZOJOSA-N | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde (4-nitrobenzaldehyde) with an acetophenone.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl, dilute solution)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature. The reaction is typically carried out in the presence of a 40% NaOH solution.[2]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[3] Stirring is often continued overnight.[2][4]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of dilute HCl.[2]

-

A precipitate of this compound will form. Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4]

-

Dry the purified crystals and determine the yield and melting point.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development, particularly in the areas of oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

This compound has shown promising antitumor effects in various cancer cell lines.[5] Studies have indicated its cytotoxic potential against breast cancer cells (MCF-7 and MDA-MB-231) with a lower impact on non-tumor cells.[5] In vivo studies using a solid Ehrlich carcinoma mouse model showed that oral administration of this compound led to a significant reduction in tumor growth.[5]

Mechanism of Action: The anticancer activity of this compound is believed to be mediated through the modulation of key cellular signaling pathways. One of the proposed mechanisms involves the inhibition of the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of mTOR effectors like Raptor and S6K1 leads to a reduction in protein synthesis.[5] Additionally, this compound has been observed to induce an incomplete autophagic response, contributing to cell death.[5] Another reported mechanism for some nitrochalcones is the induction of reactive oxygen species (ROS) accumulation, leading to oxidative stress and subsequent apoptosis in cancer cells.[4]

Antibacterial Activity

Nitrochalcone derivatives have been investigated for their antibacterial properties against a variety of pathogens, including multidrug-resistant strains.[6] Studies have shown that a modified nitrochalcone exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μg/ml.[7] Furthermore, these compounds have been shown to reduce microbial adhesion and biofilm formation.[7]

Mechanism of Action: The antibacterial action of some chalcones may involve the potentiation of existing antibiotics. For instance, a chalcone derivative was found to enhance the activity of ampicillin against β-lactamase-producing Staphylococcus aureus, suggesting an inhibitory effect on this bacterial resistance mechanism.[8]

Anti-inflammatory Activity

Certain chalcone derivatives, including those with nitro substitutions, have demonstrated significant anti-inflammatory effects.[9] The anti-inflammatory properties are often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action: A primary mechanism of the anti-inflammatory action of chalcones involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide (NO).[10] This inhibition can occur through the down-regulation of iNOS expression, which is often mediated by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a synthetically accessible compound with a broad spectrum of promising biological activities. Its demonstrated efficacy against cancer, bacteria, and inflammation warrants further investigation. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and its derivatives in the development of novel therapeutic agents.

References

- 1. This compound | 1222-98-6 | FN158931 | Biosynth [biosynth.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Nitrochalcones: A Technical Guide to Pharmacological Potential and Drug Development Applications

Executive Summary: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. The introduction of a nitro functional group onto the chalcone structure can significantly modulate its electronic properties and enhance its pharmacological potential. Nitrochalcones have emerged as a promising class of compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the synthesis, pharmacological applications, and mechanisms of action of nitrochalcones, tailored for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to facilitate further research and development in this area.

Introduction

Chalcones are naturally occurring open-chain flavonoids found in numerous plants and are biosynthetic precursors to other flavonoids and isoflavonoids.[1][2] Their core structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[3] This versatile scaffold allows for extensive chemical modification, making it a focal point of drug discovery.[4] The introduction of substituents, such as the electron-withdrawing nitro (NO₂) group, has been shown to significantly influence the biological profile of these molecules.[5] Nitrochalcones have demonstrated potent activities in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders, making them highly attractive candidates for the development of novel therapeutic agents.[5][6]

Synthesis of Nitrochalcones

The primary method for synthesizing nitrochalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted nitroacetophenone and a substituted benzaldehyde.[1][5][7] This method is efficient, experimentally simple, and allows for the creation of a diverse library of nitrochalcone derivatives.[8][9] Both conventional magnetic stirring and non-conventional ultrasound-assisted methods have been proven effective, with the conventional approach sometimes offering shorter reaction times and better yields.[8]

General Experimental Protocol: Claisen-Schmidt Condensation

The following protocol is a generalized procedure based on methodologies reported in the literature.[5][8]

-

Reactant Preparation: Dissolve an equimolar amount (e.g., 10 mmol) of a substituted nitroacetophenone in ethanol (e.g., 10 mL) in a flask.

-

Catalyst Addition: Cool the mixture in an ice-salt bath. To this stirred solution, add a solution of sodium hydroxide (e.g., 6 mL of a 1.0 M solution) dropwise.

-

Condensation Reaction: After stirring for approximately 15 minutes, add an equimolar amount of the desired substituted benzaldehyde to the reaction mixture.

-

Reaction Progression: Allow the mixture to stir at room temperature for a period ranging from 1 to 3 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the precipitated product is filtered, washed thoroughly with cold water to remove the base, and then dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol or dichloromethane/n-hexane) to yield the pure nitrochalcone derivative.[5][6]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[5][7]

Pharmacological Potential and Applications

Nitrochalcones exhibit a wide array of pharmacological activities, positioning them as versatile scaffolds for drug development.

Anti-inflammatory Activity

Nitrochalcones have demonstrated significant anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).[3][4] The position of the nitro group on the aromatic rings plays a critical role in determining the anti-inflammatory potency.[3]

The primary anti-inflammatory mechanism involves the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation.[3] By blocking this pathway, nitrochalcones reduce the synthesis of PGs, thereby alleviating inflammatory symptoms. Molecular docking studies have confirmed the interaction of potent nitrochalcones with the active sites of COX-1 and COX-2.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Anticancer Mechanisms of 4-Nitrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in oncology research due to their wide spectrum of pharmacological activities. Among these, 4-Nitrochalcone and its derivatives have emerged as potent anticancer agents, demonstrating efficacy across a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its role in inducing apoptosis, cell cycle arrest, and oxidative stress. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

The anticancer activity of this compound is not attributed to a single mode of action but rather to a convergence of multiple cellular events that collectively disrupt cancer cell proliferation and survival. The primary mechanisms that have been elucidated include the induction of apoptosis, the arrest of the cell cycle at the G2/M phase, and the generation of reactive oxygen species (ROS). Furthermore, emerging evidence points to the modulation of critical signaling pathways such as mTOR and Wnt/β-catenin.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [1] |

| Nitro Chalcone | MCF-7 (Breast) | 14.75 µg/ml | |

| Trifluoromethyl Chalcone | MCF-7 (Breast) | 13.75 µg/ml |

Signaling Pathways and Molecular Interactions

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by these compounds involves both the intrinsic (mitochondrial) and extrinsic pathways.

A key derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to significantly modulate the expression of key apoptosis-regulating proteins in esophageal squamous cell carcinoma (ESCC) cells. Treatment with Ch-19 leads to:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bad, Bim, PUMA, and BAX. BAX, upon activation, translocates to the mitochondria, leading to the release of cytochrome c.

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization.

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase). Cleaved PARP is a hallmark of apoptosis.[1]

Cell Cycle Arrest at G2/M Phase

A hallmark of many effective anticancer agents is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. This compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M transition.[1] This arrest is orchestrated by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors.

The G2/M checkpoint is primarily regulated by the Cyclin B1/CDK1 complex. The activity of this complex is tightly controlled by phosphorylation and by inhibitors such as p21. While the precise mechanism for this compound is still under full investigation, it is hypothesized to involve:

-

Modulation of Cyclin B1 and CDK1: Potential downregulation of Cyclin B1 expression or inhibition of CDK1 activity.

-

Upregulation of p21: Increased expression of the CDK inhibitor p21, which can bind to and inactivate the Cyclin B1/CDK1 complex, thereby preventing entry into mitosis.[2][3][4]

Induction of Reactive Oxygen Species (ROS)

Cancer cells often exhibit a state of increased intrinsic oxidative stress. This compound exploits this vulnerability by further elevating the levels of reactive oxygen species (ROS), pushing the cancer cells beyond their antioxidant capacity and triggering cell death. The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. The induction of ROS by this compound derivatives has been observed in esophageal cancer cells.[1]

Modulation of mTOR and Wnt/β-catenin Signaling Pathways

Preliminary evidence suggests that this compound may also exert its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

-

mTOR Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the Akt/mTOR signaling pathway by chalcones has been reported.[5][6][7][8] This inhibition can lead to a decrease in protein synthesis and cell growth.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound may interfere with this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator, thereby downregulating the expression of its target genes, such as c-Myc, which are involved in cell proliferation.[9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Detection of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Procedure:

-

Seed cells in a 6-well plate and treat with this compound.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[11]

-

Wash the cells again with PBS to remove excess probe.

-

Harvest the cells and resuspend in PBS.

-

Immediately analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.[11]

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Procedure:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer compounds with a multifaceted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and generate cytotoxic levels of ROS in cancer cells highlights their therapeutic potential. Furthermore, the modulation of key cancer-related signaling pathways, such as mTOR and Wnt/β-catenin, suggests a broader impact on cancer cell biology.

Future research should focus on a more comprehensive evaluation of the efficacy of this compound in a wider range of cancer models, including in vivo studies. Elucidating the precise molecular targets and further dissecting the intricate signaling networks affected by these compounds will be crucial for their clinical development. Structure-activity relationship (SAR) studies will also be vital for optimizing the potency and selectivity of this compound derivatives, with the ultimate goal of developing novel and effective cancer therapies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurophenomics.info [neurophenomics.info]

- 4. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licochalcone D Inhibits Skin Epidermal Cells Transformation through the Regulation of AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK3 suppression upregulates β-catenin and c-Myc to abrogate KRas-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

The Ubiquitous Chalcones: A Technical Guide to Their Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Chalcone compounds, belonging to the flavonoid family, are a class of open-chain flavonoids that serve as crucial precursors for the biosynthesis of a wide array of flavonoids and isoflavonoids in the plant kingdom. Their deceptively simple chemical scaffold, a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, belies a remarkable diversity of biological activities, making them a focal point of interest for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of chalcone compounds, offering valuable insights for researchers in phytochemistry, pharmacology, and medicinal chemistry.

Natural Occurrence of Chalcone Compounds

Chalcones are widely distributed throughout the plant kingdom, although they often do not accumulate to high concentrations as they are rapidly converted to other flavonoids. They are particularly abundant in the plant families Leguminosae (Fabaceae) , Asteraceae , and Moraceae .[1][2][3] These compounds are found in various plant parts, including petals, where they contribute to pigmentation, as well as in leaves, bark, roots, and heartwood, where they often play a role in plant defense mechanisms.[4]

Below is a summary of some naturally occurring chalcone compounds, their plant sources, and the parts from which they have been isolated.

| Chalcone Compound | Plant Species | Plant Family | Plant Part | Reference(s) |

| Butein | Butea monosperma | Leguminosae | Flowers | [4] |

| Xanthohumol | Humulus lupulus (Hops) | Cannabaceae | Cones | [4] |

| Licochalcone A | Glycyrrhiza glabra (Licorice) | Leguminosae | Roots | [2] |

| Isoliquiritigenin | Glycyrrhiza glabra (Licorice) | Leguminosae | Roots | [5] |

| Cardamonin | Alpinia katsumadai | Zingiberaceae | Seeds | [6] |

| Phloretin | Malus domestica (Apple) | Rosaceae | Leaves, Bark | [7] |

| Naringenin chalcone | Citrus species | Rutaceae | Fruits | [7] |

| Isobavachalcone | Psoralea corylifolia | Leguminosae | Seeds | [5] |

Biosynthesis of Chalcone Compounds

The biosynthesis of chalcones is a pivotal step in the flavonoid pathway, and it is catalyzed by the enzyme chalcone synthase (CHS) (EC 2.3.1.74).[8][9][10] CHS is a type III polyketide synthase that facilitates the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones.[8][10]

The reaction proceeds through a series of decarboxylation and condensation steps within the active site of the CHS enzyme. The final step involves an intramolecular Claisen condensation that leads to the cyclization and formation of the chalcone molecule, typically naringenin chalcone.[10]

Regulation of Chalcone Biosynthesis by External Stimuli

The expression of the chalcone synthase gene is tightly regulated and can be induced by various environmental stressors, highlighting the role of chalcones in plant defense and adaptation.[8][9]

Light Signaling

Exposure to UV-B, UV-A, and blue light has been shown to synergistically regulate the expression of the chalcone synthase gene in plants like Arabidopsis.[1][11][12][13] This light-induced expression is mediated by specific photoreceptors, including cryptochromes (cry) and phytochromes (phy) , which trigger distinct signal transduction pathways.[12][13]

Pathogen Infection and Salicylic Acid Signaling

Chalcone synthase expression is also a key component of the plant's defense response to pathogen attack.[9][14] The signaling molecule salicylic acid (SA) plays a crucial role in this process.[9][15][16] Upon pathogen recognition, SA levels increase, leading to the activation of a signaling cascade that upregulates the expression of defense-related genes, including chalcone synthase.[16] This results in the accumulation of flavonoid and isoflavonoid phytoalexins, which have antimicrobial properties.[9][14]

Experimental Protocols

General Protocol for the Isolation and Purification of Chalcones from Plant Material

This protocol provides a general workflow for the extraction and isolation of chalcone compounds from plant tissues. Optimization of solvents and chromatographic conditions may be necessary depending on the specific plant material and target chalcones.

Workflow Diagram:

Methodology:

-

Plant Material Preparation: Collect and properly identify the plant material. Dry the material at room temperature or in an oven at low temperature (40-50 °C) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for 24-48 hours with occasional shaking. Alternatively, use a Soxhlet apparatus for continuous extraction. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.

-

Column Chromatography: Subject the fraction containing the chalcones (often the ethyl acetate or chloroform fraction) to column chromatography. Use silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase to separate the individual compounds.

-

Purification: Collect the fractions from the column and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the same compound and further purify them by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: Elucidate the structure of the purified chalcone using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chalcone Synthase (CHS) Activity Assay

This protocol describes a common method for determining the activity of the CHS enzyme, which is crucial for studying chalcone biosynthesis.

Methodology:

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and reducing agents like β-mercaptoethanol). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4 °C to remove cell debris. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, the substrates p-coumaroyl-CoA and [¹⁴C]-malonyl-CoA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl). Extract the chalcone product from the aqueous phase with an organic solvent like ethyl acetate.

-

Quantification: Evaporate the organic solvent and redissolve the residue in a suitable solvent. Quantify the amount of radiolabeled chalcone formed using liquid scintillation counting or by separating the products by TLC or HPLC followed by autoradiography or radiometric detection. The enzyme activity is typically expressed as picomoles or nanomoles of product formed per minute per milligram of protein.

This in-depth guide provides a solid foundation for researchers and professionals working with chalcone compounds. The provided data, pathways, and protocols serve as a valuable resource for further investigation into the fascinating world of these bioactive natural products.

References

- 1. UV-B, UV-A, and blue light signal transduction pathways interact synergistically to regulate chalcone synthase gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone synthase and its functions in plant resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 11. Distinct UV-B and UV-A/blue light signal transduction pathways induce chalcone synthase gene expression in Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions within a network of phytochrome, cryptochrome and UV-B phototransduction pathways regulate chalcone synthase gene expression in Arabidopsis leaf tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV and blue light signalling: pathways regulating chalcone synthase gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential induction of chalcone synthase mRNA activity at the onset of phytoalexin accumulation in compatible and incompatible plant-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Antitumor Properties of Novel Synthetic Chalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor properties of novel synthetic chalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] Their straightforward synthesis allows for extensive structural modifications, leading to the development of numerous derivatives with potent and varied biological activities.[1][2][3] This guide summarizes the mechanisms of action, quantitative efficacy data, and key experimental protocols relevant to the study of these promising anticancer agents.

Mechanisms of Antitumor Action

Synthetic chalcone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multifaceted approach can help overcome the challenges of drug resistance seen with traditional therapies.[4][5] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization and angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which chalcones eliminate cancer cells.[1][6] They can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Chalcones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in cell death.[1][6][8]

-

Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors like DR4 and DR5 on the cancer cell surface, making them more susceptible to apoptosis.[1]

-

ROS-Mediated Apoptosis: Many chalcones induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress that triggers the mitochondrial apoptosis pathway.[1]

Cell Cycle Arrest

Chalcones can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][9] This prevents the cells from entering mitosis and dividing. The arrest is often a consequence of disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Some derivatives have also been shown to cause arrest in the G0/G1 phase.[10]

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives | Semantic Scholar [semanticscholar.org]

- 6. jchr.org [jchr.org]

- 7. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Power of the Nitro Group: A Technical Guide to the Antimicrobial and Antifungal Activity of Nitrochalcones

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, chalcones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold. This guide delves into a specific, highly active subclass: nitrochalcones. The introduction of the electron-withdrawing nitro group often potentiates the antimicrobial and antifungal properties of the chalcone backbone. This document provides a comprehensive overview of the synthesis, biological activity, and proposed mechanisms of action of nitrochalcones, supported by collated data and detailed experimental protocols.

Synthesis of Nitrochalcones: The Claisen-Schmidt Condensation

The cornerstone of nitrochalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][2][3][4] This method is widely employed due to its simplicity and efficiency.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the synthesis of nitrochalcones.

Materials and Reagents:

-

Substituted nitroacetophenone (e.g., 2-nitroacetophenone, 3-nitroacetophenone, 4-nitroacetophenone)

-

Substituted benzaldehyde (with or without nitro groups)

-

Ethanol or Methanol

-

A strong base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

Stirring apparatus (e.g., magnetic stirrer)

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the chosen substituted nitroacetophenone and substituted benzaldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: Prepare a solution of NaOH or KOH in ethanol or water. Slowly add the basic solution dropwise to the stirred reactant mixture. The reaction is often initiated in an ice-salt bath to control the initial exothermic reaction.[1]

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific reactants.[3]

-

Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. This will cause the crude nitrochalcone product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper. This removes the base catalyst and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure nitrochalcone crystals.

-

Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. The structure of the synthesized nitrochalcones can be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]

Below is a generalized workflow for the synthesis of nitrochalcones.

Antimicrobial and Antifungal Activity of Nitrochalcones

Nitrochalcones have demonstrated significant activity against a broad spectrum of bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6][7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of antimicrobial agents.[8][9][10]

Materials and Reagents:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nitrochalcone compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal for positive control (e.g., Ampicillin, Fluconazole)

-

Pipettes and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Dispense the sterile broth medium into all wells of a 96-well plate.

-

Serial Dilution of Compound: Create a two-fold serial dilution of the nitrochalcone compound across the wells of the microtiter plate. Start by adding a concentrated solution of the compound to the first well and then transferring a portion to the subsequent wells to create a concentration gradient.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The concentration of the inoculum is crucial for reproducible results and is typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to all wells containing the diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading the MIC: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

Quantitative Data: MIC Values of Nitrochalcones

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for a selection of nitrochalcones against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Nitrochalcones (MIC in µg/mL)

| Compound ID/Description | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 3-Nitroacetophenone derived chalcone (Compound 4) | - | - | - | - | [11] |

| 3-Nitroacetophenone derived pyrazoline (Compound 16) | - | 25 | - | 25 | [11] |

| 3-Nitroacetophenone derived pyrazoline (Compound 19) | - | 25 | - | 25 | [11] |

| Benzyl bromide derivative (1a) | 1000 | 2000 | 2000 | - | [7] |

| Benzyl bromide derivative (1c) | 4000 | 500 | - | - | [7] |

Table 2: Antifungal Activity of Nitrochalcones (MIC in µg/mL)

| Compound ID/Description | Candida albicans | Aspergillus niger | Reference |

| 3-Nitroacetophenone derived chalcone (Compound 4) | >100 | - | [11] |

| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 11) | 50 | - | [11] |

| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 12) | 50 | - | [11] |

| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 15) | 25 | - | [11] |

| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 16) | 25 | - | [11] |

| 3-Nitroacetophenone derived N-unsubstituted pyrazoline (Compound 17) | 50 | - | [11] |

| 3-Nitroacetophenone derived N-unsubstituted pyrazoline (Compound 19) | 25 | - | [11] |

| Benzyl bromide derivative (1a) | 250 | - | [7] |

Mechanisms of Action of Nitrochalcones

The antimicrobial and antifungal effects of nitrochalcones are attributed to several mechanisms of action. Two prominent proposed pathways are the inhibition of bacterial DNA gyrase and the disruption of fungal ergosterol biosynthesis.

Antibacterial Mechanism: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, relieving torsional stress. Nitrochalcones are thought to inhibit this enzyme, leading to a disruption of DNA replication and ultimately cell death.

The diagram below illustrates the proposed mechanism of DNA gyrase inhibition.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4][12] It regulates membrane fluidity and the function of membrane-bound enzymes. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. Chalcones have been suggested to inhibit key enzymes in the ergosterol biosynthesis pathway.[2][3][13]

The following diagram outlines the key steps in the ergosterol biosynthesis pathway and the proposed point of inhibition by nitrochalcones.

Conclusion and Future Directions

Nitrochalcones represent a promising class of antimicrobial and antifungal agents. Their straightforward synthesis, coupled with potent and broad-spectrum activity, makes them attractive candidates for further drug development. The structure-activity relationship studies suggest that the position and number of nitro groups, as well as other substituents on the aromatic rings, play a crucial role in their biological activity.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider array of nitrochalcone derivatives to improve efficacy and reduce potential toxicity.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by nitrochalcones to better understand their antimicrobial and antifungal effects.

-

In Vivo Studies: Evaluating the efficacy of promising nitrochalcone candidates in animal models of infection to assess their therapeutic potential.

-

Combating Resistance: Investigating the potential of nitrochalcones to act synergistically with existing antibiotics to combat resistant strains.

The continued investigation of nitrochalcones holds significant promise for the development of new and effective treatments to address the growing threat of antimicrobial resistance.

References

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

The Role of 4-Nitrochalcone as a Versatile Precursor in Flavonoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-nitrochalcone's pivotal role as a precursor in the synthesis of various flavonoid classes. Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one structure, are well-established intermediates in the biosynthetic pathways of flavonoids.[1][2][3] The introduction of a nitro group, particularly at the 4-position of the B-ring, creates a versatile and reactive substrate, this compound, which is instrumental in the laboratory synthesis of nitro-substituted flavanones, flavones, and flavonols. These resulting flavonoids are of significant interest in drug discovery due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

This document details the common synthetic routes, presents quantitative data from various studies, outlines key experimental protocols, and illustrates the logical workflows from the precursor to the final flavonoid products and their applications.

Synthesis of this compound Precursors

The most prevalent method for synthesizing 4-nitrochalcones is the Claisen-Schmidt condensation .[5][6][8] This base-catalyzed aldol condensation involves the reaction of a substituted acetophenone with a 4-nitrobenzaldehyde.[8] Green chemistry approaches, such as solvent-free grinding techniques, have also been successfully employed to synthesize these precursors with high yields.[9][10]

Experimental Protocol: Green Synthesis of 4'-Hydroxy-4-Nitrochalcone via Grinding

This protocol is adapted from the method described by Susanti et al.[9][10]

-

Reactant Preparation : Combine 4-hydroxyacetophenone (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in a mortar.

-

Catalyst Addition : Add a catalytic amount of solid NaOH.

-

Grinding : Grind the mixture vigorously with a pestle at room temperature for approximately 45 minutes. The mixture will turn into a yellowish-black paste.

-

Extraction : Transfer the paste to a beaker and extract the product using chloroform.

-

Purification : Evaporate the chloroform to obtain the crude product. Test for purity using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (6:4) eluent.

-

Recrystallization : Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield orangish-white crystals.

-

Characterization : Confirm the structure and purity using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. The melting point should be determined and compared to literature values (e.g., 173°C).[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note: Microwave-Assisted Organic Synthesis of 4-Nitrochalcone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1][2] Their core structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, makes them versatile intermediates for synthesizing various heterocyclic compounds.[3][4] Derivatives of chalcones, particularly those containing a nitro group (NO₂), have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[2][5][6] The 4-nitrochalcone scaffold, in particular, has been explored for its potential in treating breast cancer and esophageal cancer.[7][8]

Traditional methods for synthesizing chalcones, such as the Claisen-Schmidt condensation, often require long reaction times (several hours to days), the use of large quantities of volatile organic solvents, and can result in moderate yields.[9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates this process.[10][11] By utilizing microwave irradiation, chemical reactions can be completed in minutes or even seconds, often with higher yields and improved purity compared to conventional heating methods.[10][12] This application note provides detailed protocols for the microwave-assisted synthesis of this compound derivatives, presents comparative data, and outlines their potential applications in drug discovery.

General Reaction Scheme: Claisen-Schmidt Condensation

The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative. To synthesize a this compound, either the acetophenone or the benzaldehyde must contain a nitro group at the 4-position.

Route A: 4-Nitroacetophenone + Substituted Benzaldehyde Route B: Substituted Acetophenone + 4-Nitrobenzaldehyde

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of this compound Derivatives

This protocol describes a general procedure for the Claisen-Schmidt condensation using a dedicated microwave reactor.

Materials:

-

Substituted Acetophenone (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Methanol or Ethanol (20-30 mL)

-

Aqueous Sodium Hydroxide (NaOH, 40% w/v) or Potassium Hydroxide (KOH, 10%)

-

Microwave vials (10 mL)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate and Hexane (for TLC mobile phase)

Procedure:

-

In a 10 mL microwave vial, dissolve the substituted acetophenone (10 mmol) and the appropriate benzaldehyde (10 mmol) in 5-10 mL of ethanol.[13][14]

-

Add the basic catalyst dropwise while stirring. For example, add 3 mL of 40% aqueous NaOH solution.[7]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and temperature. Typical conditions range from 50-250 W at 80-100°C for 1 to 6 minutes.[9][13][14]

-

Monitor the reaction progress by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).[13]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice or cold water and neutralize with dilute HCl until a precipitate forms.[3]

-